

discovery of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

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Compound of Interest

Compound Name: *N,N'-Bis(2,6-diisopropylphenyl)ethanediimine*

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An In-depth Technical Guide to **N,N'-Bis(2,6-diisopropylphenyl)ethanediimine**

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Abstract

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, a sterically hindered α -diimine ligand, has garnered significant attention in the fields of coordination chemistry and catalysis. Its discovery and synthesis have paved the way for the development of novel metal complexes with unique reactivity and stability. This technical guide provides a comprehensive overview of the synthesis, characterization, and key properties of this important compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. Detailed experimental protocols, tabulated quantitative data, and process diagrams are presented to facilitate a deeper understanding and practical application of this knowledge.

Introduction

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, often referred to as a glyoxal-bis(2,6-diisopropylaniline) imine, is a symmetrical diimine ligand. The compound is characterized by a central ethanediimine backbone flanked by two bulky 2,6-diisopropylphenyl (DIPP) substituents.^[1] This steric bulk imparted by the DIPP groups is a defining feature, contributing significantly to the compound's stability and influencing the coordination chemistry of its metal

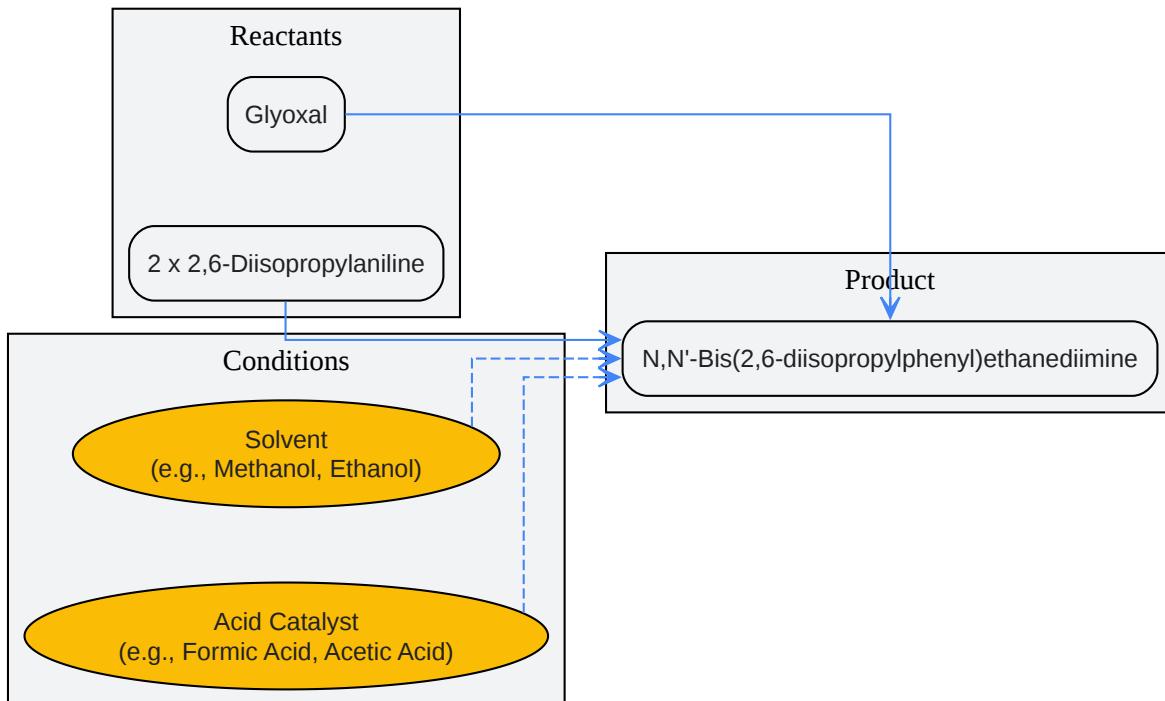
complexes.^[1] These characteristics make it a valuable precursor for the synthesis of transition metal catalysts used in various organic transformations.^{[1][2]} This document details the foundational synthesis and characterization of this compound.

Synthesis

The most widely employed and documented method for the synthesis of **N,N'-Bis(2,6-diisopropylphenyl)ethanediimine** is the acid-catalyzed condensation reaction between 2,6-diisopropylaniline and glyoxal.^[1] This reaction proceeds via a Schiff base formation mechanism, where the primary amine groups of two 2,6-diisopropylaniline molecules react with the two aldehyde functionalities of glyoxal to form the diimine linkages.^[1]

Reaction Scheme

The overall synthetic transformation is depicted below:



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Caption: Synthetic scheme for **N,N'-Bis(2,6-diisopropylphenyl)ethanediimine**.

Experimental Protocols

Protocol 1: General Laboratory Synthesis

This procedure is adapted from literature reports and represents a standard method for the preparation of **N,N'-Bis(2,6-diisopropylphenyl)ethanediimine**.^[3]

Materials:

- 2,6-Diisopropylaniline (2.00 equivalents)
- 40% Glyoxal in water (1.00 equivalent)
- Methanol
- Formic acid (catalytic amount, a few drops)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-diisopropylaniline (2.00 eq) in methanol.
- To this solution, add a 40% aqueous solution of glyoxal (1.00 eq).
- Add two to three drops of formic acid to the reaction mixture.
- Stir the solution at room temperature. The reaction progress can be monitored as the clear solution transitions to a yellow suspension, indicating the formation of the diimine product.^[1] Typically, the reaction is stirred for 3 to 24 hours.^[3]
- Upon completion, the suspension is filtered to collect the solid product.
- The collected solid is washed with a minimum amount of cold methanol to remove unreacted starting materials and impurities.^[3]

- The product is then dried under vacuum to yield N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine as a yellow powder.[3]

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted protocols have been shown to significantly reduce reaction times and, in some cases, improve yields.[1]

Materials:

- 2,6-Diisopropylaniline
- Glyoxal
- Acetic acid (catalyst)
- Ethanol (solvent)

Procedure:

- Combine 2,6-diisopropylaniline, glyoxal, a catalytic amount of acetic acid, and ethanol in a microwave-safe reaction vessel.
- Seal the vessel and place it in a microwave reactor.
- Irradiate the mixture for a period of minutes, with the specific time and temperature optimized for the scale of the reaction.
- After cooling, the product precipitates and can be isolated by filtration, followed by washing with cold methanol and diethyl ether.[1]

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized **N,N'-Bis(2,6-diisopropylphenyl)ethanediimine** are confirmed through various analytical techniques.

Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₂₆ H ₃₆ N ₂	[1][4]
Molecular Weight	376.58 g/mol	[1][5]
Appearance	Pale-yellow to yellow powder	[1][3]
Melting Point	105-109 °C	[5]
IUPAC Name	N,N'-bis[2,6-di(isopropylphenyl)ethane-1,2-diimine	[4]

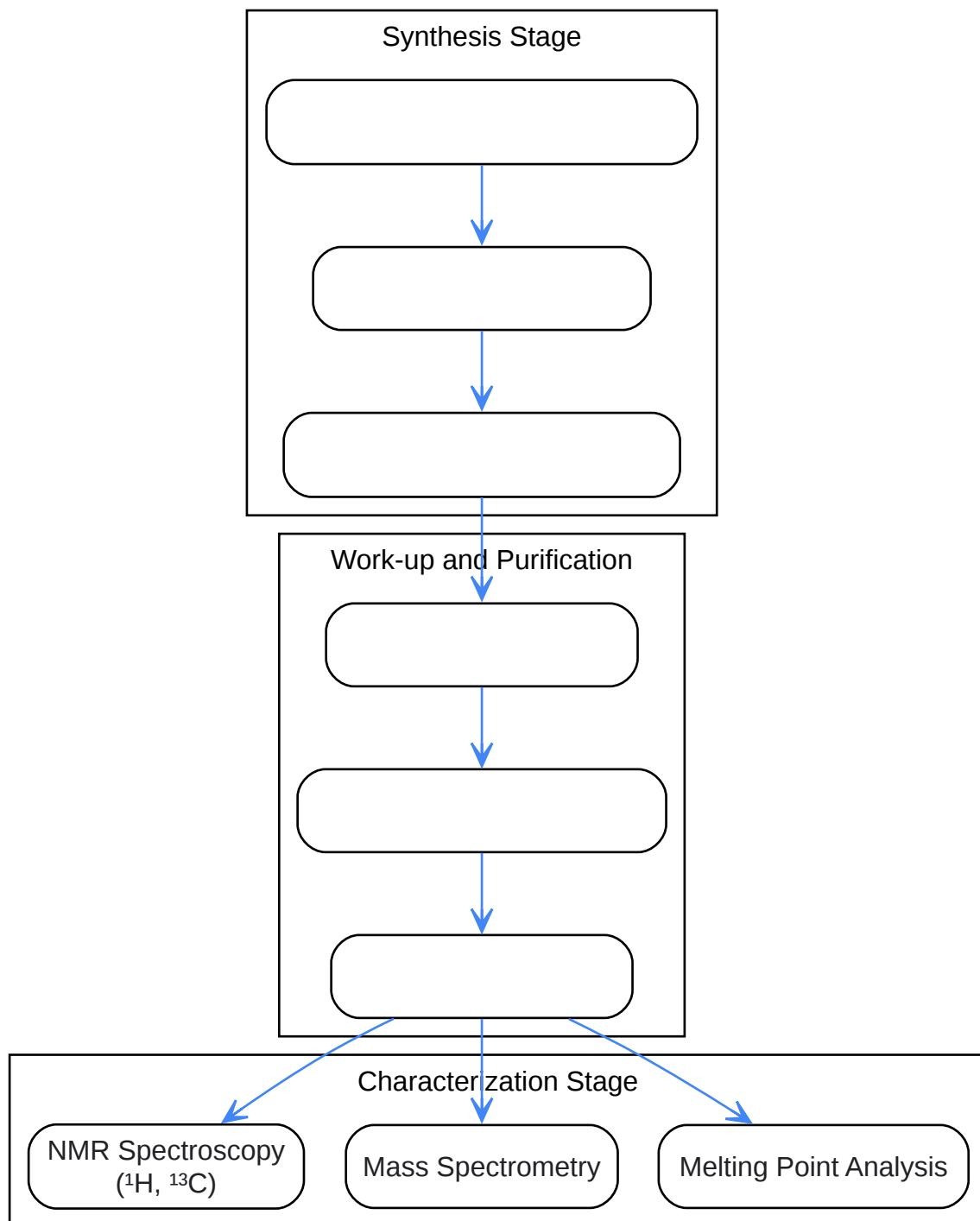
Spectroscopic Data

The following data is characteristic of **N,N'-Bis(2,6-diisopropylphenyl)ethanediiimine**.

Spectroscopic Data	Value	Reference(s)
¹ H NMR (400 MHz, CDCl ₃)	δ 8.10 (s, 2H, H-C=N), 7.16-7.04 (m, 6H, aryl), 2.87 (sep, 4H, J = 6.8 Hz, iPr H), 1.14 (d, 24H, J = 6.8 Hz, iPr Me)	[6]
¹³ C NMR (101 MHz, CDCl ₃)	δ 163.1 (s), 148.0 (s), 136.7 (s), 125.1 (s), 123.2 (s), 28.0 (s), 23.4 (s)	[6]
Mass Spectrometry (m/z)	376 (Molecular Ion Peak)	[7]

Experimental Workflow and Characterization

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity.

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